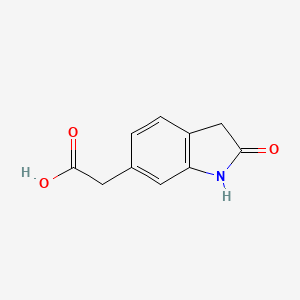

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

Description

2-(2-Oxo-2,3-dihydro-1H-indol-6-yl)acetic acid is a heterocyclic compound featuring a 2-oxoindole core substituted with an acetic acid group at the 6-position. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. Indole derivatives are widely studied for their pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects .

Properties

IUPAC Name |

2-(2-oxo-1,3-dihydroindol-6-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-5-7-2-1-6(4-10(13)14)3-8(7)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTMYJVEPKGZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)CC(=O)O)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101566-05-6 | |

| Record name | 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of indole derivatives, including 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid, often involves the use of p-toluenesulfonic acid in toluene . The reaction conditions typically include heating the mixture to facilitate the formation of the indole product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at both the indole nitrogen and carbonyl oxygen atoms. Key transformations include:

Table 1: Substitution Reactions with Amines and Alcohols

| Reagent | Conditions | Product Formed | Yield (%) | Source |

|---|---|---|---|---|

| Amines (e.g., R-NH₂) | Reflux in ethanol/H₂O | Amide derivatives at C-2 position | 68–93 | |

| Alcohols (e.g., ROH) | Acid catalysis | Ester derivatives at acetic acid | 75–88 |

Example: Reaction with benzylamine generates N-benzyl-6-(carboxymethyl)-2-oxoindoline, a precursor for bioactive molecules .

Condensation Reactions

The α-position of the acetic acid moiety participates in Knoevenagel-type condensations:

Table 2: Condensation with Carbonyl Compounds

| Partner | Catalyst | Product Type | Application |

|---|---|---|---|

| Aromatic aldehydes | Piperidine/EtOH | α,β-Unsaturated ketones | Fluorescent probes |

| Cyclic ketones | K₂CO₃/H₂O-EtOH | Spirocyclic indole derivatives | Neuroprotective agents |

Notably, reactions with dimedone and phenacyl bromides yield 6,7-dihydroindol-4(5H)-ones under eco-friendly conditions .

Oxidation and Reduction

The indole ring and carbonyl groups exhibit redox flexibility:

Table 3: Redox Transformations

| Process | Reagent | Product | Key Feature |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | 6-Carboxyindole-2,3-dione | Enhanced electrophilicity |

| Reduction | Zn/HCl | 2,3-Dihydroindole derivatives | Improved CNS bioavailability |

Selective reduction of the oxo group preserves the acetic acid functionality, enabling modular synthesis of neuroactive compounds .

Cyclization Reactions

Intramolecular interactions enable complex heterocycle formation:

-

Lactamization : Heating in DMF forms a γ-lactam ring via amide bond formation.

-

Spirocyclization : With cyclohexane-1,3-diones, generates spiro[indole-3,2'-cyclohexan]-4'-ones under microwave irradiation (85% yield) .

Mechanistic Insights

-

Indole Reactivity : The 6-position acetic acid group directs electrophiles to the C-5/C-7 positions of the indole ring .

-

Acid-Base Properties : The carboxylic acid (pKa ≈ 4.1) facilitates proton transfer in polar solvents, influencing reaction pathways .

-

Tautomerism : The 2-oxoindoline moiety exists in equilibrium with its enol form, enabling dual reactivity .

This compound’s multifaceted reactivity makes it valuable for synthesizing indole-based therapeutics and materials. Recent advances in solvent-free conditions (e.g., ball-mill grinding) have improved synthetic efficiency while reducing environmental impact .

Scientific Research Applications

Antitumor Activity

One of the most significant applications of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid is its potential as an antitumor agent. Research indicates that derivatives of indole compounds exhibit promising activity against various cancer types, particularly solid tumors such as colorectal and lung cancers.

- Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown that it can interfere with cell proliferation pathways, making it a candidate for further development in cancer therapies .

-

Case Studies :

- A study highlighted the efficacy of indole derivatives in reducing tumor size in animal models of colorectal carcinoma. The compound demonstrated a significant decrease in tumor volume compared to control groups receiving standard chemotherapy .

- Another investigation focused on the compound's role in enhancing the effects of existing chemotherapeutic agents, suggesting a synergistic effect that could improve overall treatment outcomes for patients with resistant tumors .

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Research Findings : Animal studies have indicated that the compound can reduce oxidative stress and inflammation in neuronal cells, potentially slowing the progression of neurodegenerative conditions .

Other Therapeutic Potentials

In addition to its antitumor and neuroprotective applications, this compound may also have implications in treating other health conditions:

- Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways, which could be beneficial for conditions characterized by chronic inflammation .

- Analgesic Effects : Some research indicates potential analgesic properties, making it a candidate for pain management therapies .

Mechanism of Action

The mechanism of action of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. As a plant hormone, it affects cell elongation and division by modulating the expression of genes involved in these processes . The compound’s effects on plant growth and development are mediated through its role in the auxin class of hormones .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Core Heterocycles

2-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic Acid

- Core Structure : Replaces the indole ring with a benzimidazole (1,3-benzodiazole) system.

- Key Differences: The benzimidazole framework introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and acidity compared to the indole derivative.

- Applications : Benzimidazole derivatives are often explored for antimicrobial and enzyme-inhibitory activities due to their rigid, planar structure.

2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid

- Core Structure : Indole with a methoxy group at position 7 and a ketone at position 3.

- Key Differences : The 3-oxo group and 7-methoxy substitution alter electronic distribution, reducing acidity compared to the 6-acetic acid analog. This compound is synthesized via oxalyl chloride-mediated reactions, highlighting divergent synthetic pathways .

2-[(2,3-Dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic Acid

- Core Structure : Features a sulfanyl (-S-) bridge and dual oxo groups at positions 2 and 3.

- The dual oxo groups may enhance redox activity, making it suitable for antioxidant applications .

ML 3000 ([2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic Acid)

- Core Structure : Dihydro-pyrrolizine with chlorophenyl and phenyl substituents.

- Key Differences : Despite lacking an indole core, ML 3000 shares anti-inflammatory properties. It exhibits superior gastrointestinal tolerance compared to indomethacin, suggesting that structural features like the pyrrolizine ring and bulky substituents mitigate toxicity .

Physicochemical Properties

- Solubility : The acetic acid group in the target compound improves aqueous solubility, whereas methoxy or bulky aromatic substituents reduce it.

- Acidity : Benzimidazole derivatives are more acidic due to nitrogen lone-pair delocalization.

Pharmacological Activity

- ML 3000 shows ED₅₀ = 17 mg/kg (oral) in rat paw edema models, with better gastrointestinal tolerance than indomethacin . ML 3000: Chronic use (20 mg/kg/day) reduces adjuvant arthritis symptoms comparably to indomethacin but with fewer ulcers .

- Anticancer Potential: 2-Oxoindoline Derivatives (e.g., compound 38 in ): Exhibit cytotoxicity via intercalation or kinase inhibition. Substituents like hydroxy or triazolyl groups modulate potency .

Biological Activity

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid, also known as 2-oxindole-3-acetic acid, is a compound belonging to the class of indolyl carboxylic acids. Its structure consists of an indole ring linked to a carboxylic acid moiety, which is significant for its biological activity. This article explores the biological properties, potential therapeutic applications, and relevant research findings associated with this compound.

The molecular formula of this compound is C10H9NO3, with a molecular weight of 191.19 g/mol. The compound is characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-oxo-1,3-dihydroindol-6-yl)acetic acid |

| PubChem CID | 2750259 |

| SMILES | C1C2=C(C=C(C=C2)CC(=O)O)NC1=O |

| Appearance | Powder |

Recent studies have highlighted the potential of this compound as a therapeutic agent. Its biological activities are primarily attributed to its interaction with various biological targets:

- Acetylcholinesterase Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, it may enhance cholinergic transmission, which is beneficial in neurodegenerative diseases like Alzheimer's disease .

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The compound's cytotoxicity was evaluated using real-time cell analysis methods, showing significant inhibition of cell proliferation in these lines .

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage.

In Vitro Studies

A study assessing the cytotoxic activity of several derivatives of indole-based compounds found that this compound exhibited notable cytotoxic effects against the aforementioned cancer cell lines. The IC50 values indicated a dose-dependent response, suggesting that structural modifications could enhance its efficacy .

Binding Affinity Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to AChE. The results indicated that it binds effectively to the active site of the enzyme, potentially offering a therapeutic strategy for enhancing cholinergic function in Alzheimer's disease .

Pharmacological Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics:

| Property | Value |

|---|---|

| Solubility | Highly soluble |

| Caco-2 Permeability | Favorable permeability |

| CYP450 Interaction | Low inhibitory promiscuity |

These properties indicate that the compound may be suitable for oral administration with minimal drug-drug interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like HOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one) and EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) in DMF at 40°C, followed by extraction with ethyl acetate and purification . Optimization involves adjusting stoichiometry (e.g., 1.1–1.2 equivalents of coupling agents), solvent choice (polar aprotic solvents for solubility), and reaction duration (overnight stirring for completion). Reflux conditions in acetic acid (e.g., 3–5 hours) may also enhance cyclization efficiency for indole derivatives .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of particulates.

- Emergency Measures : Immediate access to eye-wash stations and showers; rinse affected areas with water for ≥15 minutes .

- Storage : Keep in airtight containers away from ignition sources due to potential flammability .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : A combination of FT-IR (to identify carbonyl and NH stretching vibrations at ~1700 cm⁻¹ and ~3300 cm⁻¹, respectively), FT-Raman (for ring deformation modes), and ¹H/¹³C NMR (to resolve indole protons and acetic acid side-chain carbons) is recommended . Computational tools like density functional theory (DFT) can validate spectral assignments and predict electronic transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer : Discrepancies in spectral peaks (e.g., overlapping signals in NMR) require:

- Multi-Technique Cross-Validation : Use HSQC/HMBC NMR to assign ambiguous proton-carbon correlations.

- X-ray Crystallography : Confirm molecular geometry and hydrogen-bonding patterns for crystalline derivatives .

- Theoretical Modeling : Compare experimental IR/Raman data with DFT-calculated vibrational modes to identify misassignments .

Q. What computational strategies are suitable for predicting reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Employ B3LYP/6-311++G(d,p) basis sets to compute frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges, which predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous/DMSO environments to assess stability and aggregation tendencies.

- Docking Studies : For biologically active derivatives, simulate interactions with target proteins (e.g., enzymes in inflammation pathways) .

Q. How can reaction pathways for synthesizing this compound be validated using kinetic or mechanistic studies?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction progress via HPLC or in-situ FT-IR to identify rate-determining steps (e.g., coupling vs. cyclization).

- Intermediate Trapping : Use quenching agents (e.g., sodium bicarbonate) to isolate intermediates like 2-oxoindole precursors for structural confirmation .

- Isotope Labeling : Introduce ¹³C labels at the acetic acid moiety to track incorporation efficiency via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.